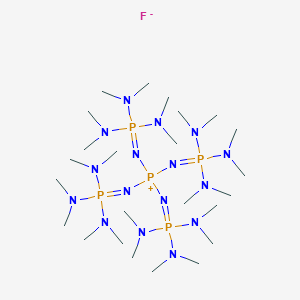

![molecular formula C48H36N2 B114602 N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine CAS No. 145898-89-1](/img/structure/B114602.png)

N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine

Vue d'ensemble

Description

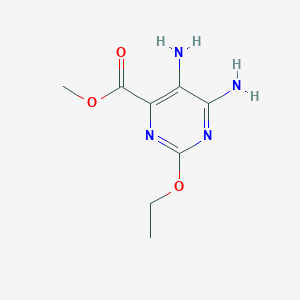

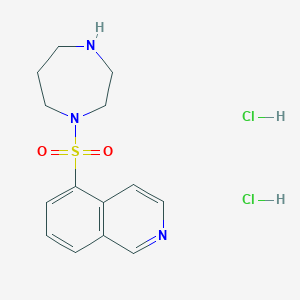

“N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine” is a chemical compound with the molecular formula C36H28N2 . It is also known by several other names such as Tetraphenylbenzidine, N,N,N1,N1-Tetraphenylbenzidine, and (1,1’-Biphenyl)-4,4’-diamine, N,N,N’,N’-tetraphenyl- .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, it has been used in the construction of triazine-based conjugated microporous polymers (TCMPs) via a Friedel–Crafts polymerization reaction . In another instance, it was used in the synthesis of multifunctional electron-rich conjugated microporous polymers (CMP-LS4–6) via Suzuki and Sonogashira polymerization reactions .Molecular Structure Analysis

The molecular structure of “N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine” is complex with a large π-electron conjugate system . The compound has a molecular weight of 488.6222 dalton .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used in the construction of triazine-based conjugated microporous polymers (TCMPs) via a Friedel–Crafts polymerization reaction . It has also been used in the synthesis of multifunctional electron-rich conjugated microporous polymers (CMP-LS4–6) via Suzuki and Sonogashira polymerization reactions .Applications De Recherche Scientifique

Non-Isocyanate Route to Polyureas

DPQP serves as a precursor in the synthesis of polyureas via a non-isocyanate route (NIR). This method is significant as it avoids the use of toxic isocyanates, offering a safer and more environmentally friendly alternative for producing high molecular weight polyureas. These materials have applications in automotive and construction industries for products like bumpers, waterproof linings, and industrial flooring .

Hole Transport Polymers

DPQP is utilized in the synthesis of new hole transport polymers. These materials are crucial for electronic devices, as they facilitate the movement of positive charge carriers (holes) within the device, improving efficiency and performance. Applications include organic light-emitting diodes (OLEDs) and other electronic displays .

Iodine Capture and Fluorescence Sensing

Conjugated microporous polymers incorporating DPQP show high iodine capture and excellent fluorescence sensing of o-nitrophenol. This application is vital for environmental monitoring and safety, as it can be used to detect and capture harmful substances in the atmosphere .

Electrochromic Devices

DPQP-containing aromatic polyamides exhibit stable anodic electrochromic properties. These materials change color upon electrical stimulation, making them suitable for smart windows, displays, and other applications where visual indication of an electrical signal is required .

Advanced Polymer Synthesis

The compound is involved in the creation of alternating copolymers with unique electrochemical properties. These materials have potential applications in advanced electronics, including energy storage devices and sensors, due to their ability to undergo reversible redox reactions .

Safety and Hazards

Propriétés

IUPAC Name |

N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H36N2/c1-5-13-43(14-6-1)49(44-15-7-2-8-16-44)47-33-29-41(30-34-47)39-25-21-37(22-26-39)38-23-27-40(28-24-38)42-31-35-48(36-32-42)50(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJSBXRAPLBNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

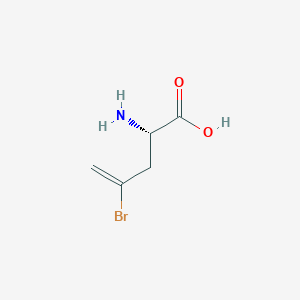

![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)

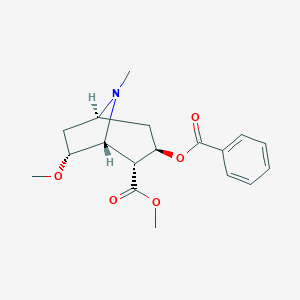

![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)

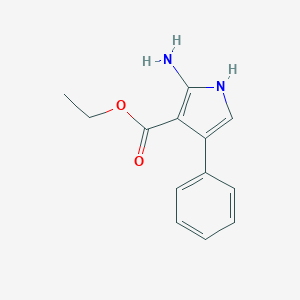

![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)

![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)